(2E)-4-Bromo-3-methyl-2-butenoic acid
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Overview
Description
3-Methyl-4-bromo-2-butenoic acid: is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-bromo-2-butenoic acid can be achieved through several methods. One common approach involves the bromination of 3-methyl-2-butenoic acid. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the 3-methyl-2-butenoic acid, resulting in the formation of 3-Methyl-4-bromo-2-butenoic acid .
Industrial Production Methods: On an industrial scale, the production of 3-Methyl-4-bromo-2-butenoic acid may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-bromo-2-butenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of solvents like acetic acid or dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Addition Reactions: Formation of halogenated derivatives.
Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.
Scientific Research Applications
Chemistry: 3-Methyl-4-bromo-2-butenoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It may also be employed in the development of enzyme inhibitors or activators.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules with antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, 3-Methyl-4-bromo-2-butenoic acid can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-bromo-2-butenoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and the double bond in the butenoic acid backbone play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
3-Methyl-2-butenoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-butenoic acid: Lacks the methyl group, which can influence its reactivity and steric properties.
3-Bromo-2-butenoic acid: Lacks the methyl group at the third position, affecting its overall chemical behavior.
Uniqueness: 3-Methyl-4-bromo-2-butenoic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and steric properties. This combination allows for a broader range of chemical transformations and applications compared to its similar counterparts .
Properties
CAS No. |
10295-26-8 |
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Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
(E)-4-bromo-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)2-5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
InChI Key |
YULJPXSLWCGOOB-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CBr |
Canonical SMILES |
CC(=CC(=O)O)CBr |
Origin of Product |
United States |
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